Calcium metabisulfite
Description
Structure
2D Structure
Properties
CAS No. |
49663-88-9 |
|---|---|
Molecular Formula |
CaO5S2 |
Molecular Weight |
184.2 g/mol |
InChI |
InChI=1S/Ca.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)/q+2;/p-2 |
InChI Key |
NTOZOESJXIBDLD-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Aqueous Solution Chemistry and Equilibria
Calcium metabisulfite (B1197395) (Ca(HSO₃)₂) is recognized as an acid salt that exists in solution. atamanchemicals.comdrugfuture.com When dissolved in water, it undergoes hydrolysis and dissociates into its constituent ions: a calcium cation (Ca²⁺) and two bisulfite anions (HSO₃⁻). This behavior is characteristic of its nature as a salt derived from a strong base (calcium hydroxide) and a weak acid (sulfurous acid). The resulting aqueous solution is typically colorless to slightly yellow and possesses a distinct odor of sulfur dioxide. atamanchemicals.comdrugfuture.com
The preparation of calcium bisulfite solution is achieved by reacting lime (calcium hydroxide (B78521), Ca(OH)₂) with an excess of sulfur dioxide and water. atamanchemicals.comwikipedia.org Alternatively, it can be made by dissolving calcium sulfite (B76179) in an aqueous solution of sulfur dioxide or by bubbling sulfur dioxide through a suspension of calcium hydroxide. chemicalbook.commfa.org The compound itself, Ca(HSO₃)₂, is known only in its solution form. drugfuture.comchemicalbook.com
The chemistry of sulfur dioxide in aqueous solutions is characterized by a complex set of equilibria involving several sulfur(IV) species. nih.gov The relative concentrations of these species—molecular sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻)—are highly dependent on the pH of the solution. nih.govwinemakersresearchexchange.com
At a low pH, the equilibrium shifts towards the formation of molecular sulfur dioxide. winemakersresearchexchange.com Conversely, as the pH increases, the equilibrium shifts to the right, favoring the formation of bisulfite and then sulfite. winemakersresearchexchange.com The bisulfite ion is the predominant species in the pH range of 2 to 7. nih.gov For instance, in a solution with a pH between 3 and 4, bisulfite is the most abundant form, while molecular sulfur and sulfite are present in much smaller quantities. winemakersresearchexchange.com
This pH-dependent equilibrium is dynamic. If molecular SO₂ is removed from the solution, bisulfite and sulfite ions will react to replenish it to maintain the equilibrium balance. winemakersresearchexchange.com The stability of these sulfur-oxy anions is also influenced by pH. In acidic conditions, calcium bisulfite can form sulfurous acid, which acts as a preservative. atamanchemicals.com The interconversion between these sulfur species is a critical factor in the chemical reactivity and application of calcium metabisulfite solutions.
Reduction Reactions and Mechanisms
This compound, through its constituent bisulfite and sulfite ions, functions as a potent reducing agent in a variety of chemical systems. This reductive capacity is central to its utility in water treatment and industrial chemical processes.
The sulfite and bisulfite ions derived from this compound are effective reducing agents for numerous inorganic compounds. Their ability to donate electrons facilitates reactions that are crucial in both commercial and environmental applications. This reductive nature is leveraged in processes like atom transfer radical polymerization (ATRP), where inorganic sulfites act as highly efficient reducing agents and supplemental activators.
Chlorine: One of the most common applications for sulfites is in the dechlorination of water. Calcium sulfite effectively removes residual chlorine by converting it into benign chloride ions. The sulfite ion (SO₃²⁻) is oxidized to the sulfate (B86663) ion (SO₄²⁻) in the process. This redox reaction is rapid and efficient, making it suitable for treating water for industrial use, wastewater effluents, and protecting sensitive equipment like ion exchange resins from chlorine-induced degradation. alliancechemical.com
Hexavalent Chromium: this compound is instrumental in the detoxification of industrial wastewater containing hexavalent chromium (Cr(VI)), a toxic and carcinogenic species. wrc.org.za The reduction process is typically a two-step method:
Reduction: Under acidic conditions, typically between pH 2.0 and 5.0, the sulfite/bisulfite ions reduce Cr(VI) to the less toxic trivalent chromium (Cr(III)). wrc.org.zaresearchgate.net The reaction rate is highly dependent on pH, decreasing as the pH increases. researchgate.net
Precipitation: Following the reduction, the pH is raised, causing the Cr(III) to precipitate out of the solution as chromium hydroxide (Cr(OH)₃), which can then be removed as a solid.
Research indicates that for effective reduction, the sulfite concentration should be in stoichiometric excess. For a solution containing approximately 26 mg/L of Cr(VI), a sulfite concentration at least five times that of the initial Cr(VI) concentration was required for complete reduction within the optimal pH range. wrc.org.zaresearchgate.net
| Parameter | Optimal Condition/Finding | Reference |
|---|---|---|
| pH for Reduction | 2.0 - 5.0 | researchgate.net |
| Sulfite Dosage | ≥ 5 times the initial Cr(VI) concentration | researchgate.net |
| Effect of Increasing pH | Decreases reaction rate | researchgate.net |
While primarily used for inorganic species, the reducing properties of sulfites are also integral to advanced oxidation processes (AOPs) for degrading organic contaminants. In the Fe(III)/CaSO₃ system, used for the remediation of compounds like trichloroethylene (B50587) (TCE), calcium sulfite plays a crucial, albeit indirect, role. researchgate.net
The mechanism involves the sulfite ion acting as a reducing agent to cycle iron between its oxidation states. Sulfite reduces Fe(III) to Fe(II), which then reacts with dissolved oxygen to generate powerful reactive oxygen species (ROS), such as sulfate radicals (SO₄⁻•) and hydroxyl radicals (•OH). nih.gov These highly reactive radicals are the primary agents that attack and degrade the organic compounds. researchgate.net The degradation efficiency of TCE in such a system can reach 94.0%, leading to complete dechlorination and mineralization. researchgate.net The dominant ROS identified in the Fe(III)/CaSO₃ system are the sulfate radical (SO₄⁻•) and singlet oxygen (¹O₂). researchgate.net
Thermal and Chemical Decomposition Mechanisms
This compound and its related salt, calcium sulfite, undergo decomposition through distinct pathways when subjected to heat or chemical reaction.
Upon heating in an inert atmosphere, calcium sulfite (CaSO₃) undergoes a multi-stage thermal decomposition. oup.comoup.com The specific reactions and their onset temperatures have been identified through detailed experimental studies. oup.comoup.com
Above 600 °C: The initial decomposition yields calcium oxide and sulfur dioxide gas. oup.comoup.com
CaSO₃(s) → CaO(s) + SO₂(g)
Above 680 °C: A disproportionation reaction occurs concurrently, forming calcium sulfate and calcium sulfide (B99878). oup.comoup.com
4CaSO₃(s) → 3CaSO₄(s) + CaS(s)
Above 780 °C: The products from the second stage react to form calcium oxide and more sulfur dioxide. oup.comoup.com
3CaSO₄(s) + CaS(s) → 4CaO(s) + 4SO₂(g)
| Temperature (°C) | Decomposition Reaction | Products |
|---|---|---|
| > 600 | CaSO₃ → CaO + SO₂ | Calcium Oxide, Sulfur Dioxide |
| > 680 | 4CaSO₃ → 3CaSO₄ + CaS | Calcium Sulfate, Calcium Sulfide |
| > 780 | 3CaSO₄ + CaS → 4CaO + 4SO₂ | Calcium Oxide, Sulfur Dioxide |
Data sourced from studies on thermal decomposition in an argon stream. oup.comoup.com
Chemically, calcium bisulfite is reactive in aqueous solutions. When exposed to air, it undergoes oxidation, leading to the formation of a crystalline precipitate of calcium sulfite dihydrate. wikipedia.org In acidic conditions, it readily forms sulfurous acid, which is the active preservative species. atamanchemicals.com For example, when reacting with dilute nitric acid, it forms calcium nitrate, water, and sulfur dioxide gas. brainly.indoubtnut.com
Chemical Interactions with Other Compounds
This compound's reactivity extends to interactions with various common chemical species.
With Oxygen: As detailed in the oxidation section, calcium bisulfite reacts with atmospheric oxygen, particularly in aqueous solutions, to form calcium sulfate. wikipedia.org This reaction is fundamental to its role in flue gas desulfurization, where the final product is gypsum. wikipedia.org The process is often catalyzed by transition metal ions. wikipedia.org
With Acids: Being an acid salt, calcium bisulfite reacts with stronger acids. In the presence of acids like nitric acid, it decomposes to produce a calcium salt (calcium nitrate), water, and sulfur dioxide. brainly.indoubtnut.com This reaction highlights its behavior as a base in the presence of a stronger acid.
With Bases: In solution, it interacts with bases. For instance, its preparation often involves the reaction of sulfur dioxide with a slurry of calcium hydroxide (lime). wikipedia.org
With Metal Ions: Interactions with metal ions are significant. Ions like Mn²⁺ and Fe²⁺/Fe³⁺ can catalyze its oxidation. wikipedia.orgresearchgate.net This catalytic interaction is harnessed in environmental remediation technologies to generate highly reactive radicals for pollutant degradation. researchgate.net
Inorganic Ligand Interactions and Complexation Studies
This compound, in aqueous solutions, exists in equilibrium with calcium bisulfite (Ca(HSO₃)₂) and sulfite (CaSO₃) ions. The calcium ion (Ca²⁺) is a hard metal ion and consequently exhibits a strong preference for oxygen-based ligands over nitrogen or sulfur ligands. libretexts.org The coordination chemistry of Ca²⁺ is versatile, with coordination numbers typically ranging from six to eight, allowing for the formation of various complexes. libretexts.orgresearchgate.net
In the solid state, anhydrous calcium sulfite possesses a complex polymeric structure. The tetrahydrate form crystallizes as a solid solution of Ca₃(SO₃)₂(SO₄)·12H₂O and Ca₃(SO₃)₂(SO₃)·12H₂O, which represents an intermediate stage in the oxidation of sulfite to sulfate. wikipedia.org This solid solution is composed of [Ca₃(SO₃)₂(H₂O)₁₂]²⁺ cations with either sulfite or sulfate serving as the anion. wikipedia.org X-ray crystallography studies have confirmed the pyramidal geometry of the sulfite anion within these structures. wikipedia.org
Ligand exchange reactions, where one ligand in a complex ion is replaced by another, are fundamental to understanding the behavior of this compound in solution. chemguide.co.uk While specific studies on ligand exchange reactions involving the this compound complex are not extensively detailed in the available literature, the general principles of calcium's coordination chemistry suggest that the sulfite/bisulfite ligands can be displaced by other oxygen-containing ligands present in a given chemical environment. The rate of these exchanges for Ca²⁺ is generally fast, as it is considered a labile ion. libretexts.org
Redox Interactions in Multicomponent Chemical Systems
This compound functions as a versatile redox agent, capable of acting as both a reducing and, under specific conditions, an oxidizing agent. Its primary role in many systems is that of a reducing agent. youtube.comechemi.comfoodadditives.net In aqueous solutions, the sulfite and bisulfite ions are readily oxidized to sulfate. This reactivity is harnessed in processes like flue gas desulfurization, where the oxidation of calcium bisulfite to calcium sulfate (gypsum) is a key step. wikipedia.org The rate of this oxidation can be catalyzed by the presence of various metal ions, including manganese, iron, cobalt, nickel, lead, and zinc. wikipedia.org
Conversely, in multicomponent systems, particularly in the presence of dissolved oxygen and transition metal ions like copper, sulfite species can participate in reactions that form strongly oxidizing radicals. researchgate.net For instance, the combination of sulfite ions and oxygen can generate the peroxymonosulfate (B1194676) radical (SO₅·⁻), which is a potent oxidizing agent. researchgate.net This dual redox nature is critical in applications such as mineral processing, where the redox potential of the system dictates the surface chemistry of minerals. onetunnel.org The initial addition of metabisulfite can create reducing conditions, but in the presence of copper ions, the redox potential can increase significantly, shifting the environment to be oxidizing. onetunnel.org
| System Component | Role of Metabisulfite | Resulting Species/Effect |
| Dissolved Oxygen | Reducing Agent | Oxidation to Sulfate (SO₄²⁻) |
| Copper Ions + Oxygen | Precursor to Oxidant | Formation of Oxidizing Radicals (e.g., SO₅·⁻) |
| Ferric Ions (Fe³⁺) | Reducing Agent | Reduction to Ferrous Ions (Fe²⁺) |
Surface Interactions in Mineral Processing (e.g., Depression of Chalcopyrite, Molybdenite, Pyrite)
This compound, often in conjunction with calcium hydroxide (lime), is a key reagent in the selective flotation of sulfide ores, where it acts as a depressant for certain minerals. researchgate.netresearchgate.net Its effectiveness stems from its ability to alter the surface chemistry of minerals, rendering them more hydrophilic and thus less likely to attach to air bubbles during flotation.
Depression of Chalcopyrite (CuFeS₂): The addition of metabisulfite can depress the flotation of chalcopyrite. Studies have shown that in the presence of calcium ions (from lime or seawater), the combination with sodium metabisulfite (SMBS) leads to the formation of calcium sulfite (CaSO₃) precipitates on the chalcopyrite surface. researchgate.netresearchgate.net This layer increases the hydrophilicity of the mineral. The mechanism also involves the production of sulfate species and other hydrophilic iron compounds like FeOOH and Fe₂(SO₄)₃ on the mineral surface, which further inhibits the adsorption of flotation collectors. mdpi.comencyclopedia.pub Research indicates that combining SMBS with Ca(OH)₂ can significantly reduce chalcopyrite recovery. For example, at a pH of 9 and in the presence of potassium amyl xanthate (PAX), chalcopyrite recovery was reduced from 97% to 66% due to the formation of surface calcium sulfite. researchgate.net
Depression of Molybdenite (MoS₂): The effect of metabisulfite on molybdenite is generally less pronounced than on chalcopyrite. mdpi.comencyclopedia.pub Some studies report a slight depressing effect, particularly on fine molybdenite particles in freshwater. researchgate.net The proposed mechanism involves the adsorption and oxidation of sulfite ions on the edges of the molybdenite crystal lattice, forming sulfate complexes that create a steric barrier to collector adsorption. researchgate.net However, in seawater, the depressing effect is diminished because the sulfite ions preferentially combine with the abundant calcium and magnesium ions in the water rather than adsorbing onto the mineral surface. researchgate.net
Depression of Pyrite (B73398) (FeS₂): Metabisulfite is widely used as a depressant for pyrite. researchgate.netmdpi.comjournalssystem.com The mechanism involves the oxidation of the pyrite surface. In an aerated pulp, metabisulfite facilitates the formation of hydrophilic iron oxides and sulfates on the pyrite surface, which prevents the adsorption of collectors. journalssystem.comresearchgate.net In systems containing copper ions, which can inadvertently activate pyrite, metabisulfite can oxidize the copper activation product (Cu(I)S) to form hydrophilic copper hydroxide or copper sulfate, thus depressing pyrite flotation. researchgate.net The effectiveness of pyrite depression is influenced by factors such as pH, dosage, and the presence of other ions. onetunnel.orgmdpi.com
| Mineral | Depressant Action of Metabisulfite (in presence of Ca²⁺) | Mechanism | Impact on Recovery |
| Chalcopyrite | Strong depression. mdpi.comencyclopedia.pub | Formation of hydrophilic CaSO₃, Fe₂(SO₄)₃, and FeOOH on the surface. researchgate.netmdpi.com | Significantly reduced. researchgate.net |
| Molybdenite | Slight to negligible depression. mdpi.comresearchgate.net | Adsorption of sulfite on crystal edges (freshwater); preferential reaction with Ca²⁺/Mg²⁺ (seawater). researchgate.net | Slightly reduced in freshwater, less effect in seawater. researchgate.net |
| Pyrite | Strong depression. researchgate.netjournalssystem.com | Oxidation of the mineral surface to form hydrophilic iron oxides/sulfates; oxidation of activating copper species. researchgate.netresearchgate.net | Effectively depressed. mdpi.com |
Interactions in Polymeric and Membrane Systems (e.g., Reverse Osmosis Membrane Oxidation)
In the context of polymeric membrane systems, specifically reverse osmosis (RO), sulfites like this compound play a critical dual role. The primary application is as a dechlorinating agent to protect thin-film composite polyamide RO membranes, which are highly susceptible to oxidation damage by residual chlorine. nih.govnih.gov
However, a significant body of research highlights the potential for sulfites themselves to cause membrane oxidation under certain conditions. nih.govnih.gov This adverse effect is catalyzed by the presence of heavy metals (such as iron) and dissolved oxygen. The auto-oxidation of sulfites in the presence of these catalysts can generate strong oxidant radicals, including sulfate (•SO₄⁻) and hydroxyl (•OH) radicals. nih.gov These highly reactive species can then attack and degrade the polyamide membrane material, leading to a decline in performance. nih.gov Therefore, while essential for removing oxidants like chlorine, the overdosing of metabisulfite can paradoxically lead to oxidative damage, a critical consideration in the operation of RO plants. nih.gov The presence of calcium ions can also contribute to inorganic fouling or scaling on membrane surfaces, a separate but related challenge in membrane systems. mdpi.comdeswater.com
Interactions with Enzymes and Biological Macromolecules (e.g., Polyphenol Oxidase, Gluten Proteins)
This compound interacts significantly with various biological macromolecules, most notably enzymes and proteins.
Polyphenol Oxidase (PPO): Metabisulfite is a potent inhibitor of polyphenol oxidase, the enzyme responsible for enzymatic browning in fruits and vegetables. nih.gov Its inhibitory action is twofold. Firstly, it acts as a strong reducing agent, reacting with the o-quinones produced by PPO catalysis and reducing them back to colorless diphenols, thereby preventing their polymerization into brown pigments (melanins). foodadditives.net Secondly, metabisulfite can directly and irreversibly interact with the PPO enzyme itself, leading to its inactivation. nih.gov The bisulfite form (HSO₃⁻) is known to bind to the enzyme, causing structural changes that inhibit its activity. mdpi.com Studies on PPO from lentil sprouts showed that sodium metabisulfite at a 20 mM concentration significantly inhibited color development. nih.gov
Gluten Proteins: In food systems like dough, sulfites are used as reducing agents to modify the properties of gluten proteins. nih.gov Sodium metabisulfite can cleave the disulfide (S-S) bonds within the glutenin protein aggregates, reducing them to sulfhydryl (SH) groups. nih.gov This action lowers the molecular weight of the protein complexes, resulting in a weaker, more extensible dough. This modification is utilized in the production of biscuits and crackers to control dough consistency. nih.gov
Chemical Interactions with Flavor and Pigment Components in Food Matrices
This compound is utilized in food production due to its ability to interact with and preserve flavor and color components.
Pigment Components: The most notable interaction is with anthocyanins, the pigments responsible for red, purple, and blue colors in many fruits and wines. The bisulfite ion can reversibly react with the flavylium (B80283) cation of the anthocyanin molecule to form a colorless flavene-4-sulfonate adduct. chemedx.orgresearchgate.net This reaction effectively "bleaches" the pigment. chemedx.orguco.es The process is reversible; a shift in equilibrium, for instance by the addition of an acid, can restore the color. chemedx.org This chemistry is commercially exploited in the production of maraschino cherries, where the natural color is first removed by a sulfite solution before the cherries are re-colored. chemedx.org The formation of a stable SO₂-anthocyanin complex can also protect the pigment from oxidative degradation. nih.gov
Flavor Components: The primary interaction of metabisulfite with flavor components is through its antioxidant properties. foodadditives.net As a reducing agent, it readily scavenges oxygen, thereby preventing the oxidative degradation of sensitive flavor and aroma compounds. foodadditives.net This helps to preserve the freshness and sensory profile of foods and beverages, particularly wine. By inhibiting polyphenol oxidase, it also prevents the formation of off-flavors that can result from enzymatic browning reactions. foodadditives.net
Advanced Spectroscopic and Structural Characterization of Calcium Metabisulfite and Its Derivatives
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. philips.com XPS is a powerful tool for analyzing the surface of calcium metabisulfite (B1197395), providing insights into its oxidation states and the presence of surface contaminants or derivatives.
When analyzing calcium metabisulfite (CaS₂O₅), the XPS spectrum would be expected to show peaks corresponding to calcium (Ca), sulfur (S), and oxygen (O). The binding energies of the core electrons for each element provide information about their chemical environment.
Key Research Findings:
Calcium (Ca 2p): The Ca 2p region of the XPS spectrum for calcium-containing compounds typically exhibits a doublet corresponding to the Ca 2p₃/₂ and Ca 2p₁/₂ spin-orbit components. xpsfitting.com For calcium sulfonate, the Ca 2p spectrum has been fitted with contributions from calcium sulfonate, calcium carbonate, and calcium hydroxide (B78521), indicating the complexity of surface chemistry. researchgate.net A similar approach could be necessary for analyzing technical-grade this compound, which may have surface oxidation or carbonate formation.
Sulfur (S 2p): The S 2p peak is crucial for identifying the oxidation state of sulfur. In metabisulfite, sulfur exists in the +4 oxidation state. The binding energy for sulfite (B76179) (SO₃²⁻) would be expected in a specific range. It is important to distinguish this from sulfate (B86663) (SO₄²⁻), a common oxidation product, which would appear at a higher binding energy. For instance, in a study of a self-assembled monolayer on gold, two different chemical states of sulfur were identified by fitting the S 2p signal with two double peaks. philips.com
Oxygen (O 1s): The O 1s spectrum can be complex due to the presence of oxygen in the metabisulfite anion, as well as potential surface hydroxides (OH⁻) and adsorbed water. Deconvolution of the O 1s peak can provide information on the relative abundance of these different oxygen species.
Table 1: Expected Binding Energies for Elements in this compound and Potential Surface Species
| Element | Orbital | Potential Chemical State | Expected Binding Energy (eV) Range |
| Ca | 2p₃/₂ | CaS₂O₅ | ~347 |
| S | 2p | S(IV) in S₂O₅²⁻ | ~166-168 |
| S | 2p | S(VI) in SO₄²⁻ (potential oxidation product) | ~168-170 |
| O | 1s | S₂O₅²⁻, SO₃²⁻ | ~531-532 |
| O | 1s | Surface OH⁻, H₂O | ~532-534 |
| C | 1s | Adventitious Carbon | ~284.8 |
| C | 1s | Carbonate (CaCO₃) | ~289-290 |
Note: The binding energy values are approximate and can vary depending on the specific chemical environment and instrument calibration.
Infrared (IR) and Raman Spectroscopy for Vibrational and Structural Elucidation
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and chemical bonding within a compound. nih.gov These techniques are invaluable for characterizing the metabisulfite anion and identifying related species.
Key Research Findings:
Vibrational Modes of the Metabisulfite Ion: The metabisulfite ion (S₂O₅²⁻) consists of two SO₃ groups linked by a sulfur-sulfur bond. Its vibrational spectrum is characterized by stretching and bending modes of the S-O and S-S bonds.
Infrared Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. nih.gov For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S-O bonds.
Raman Spectroscopy: Raman spectroscopy is more sensitive to symmetric vibrations and non-polar bonds. nih.gov The S-S stretching vibration in the metabisulfite ion, which is weak in the IR spectrum, should be readily observable in the Raman spectrum. The symmetric stretching of the SO₃ groups would also give rise to a strong Raman signal. For related calcium sulfate compounds, the symmetric stretch of the sulfate (SO₄²⁻) group is a prominent feature in the Raman spectrum. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |
| ν(S-O) asymmetric stretch | 1150 - 1250 (strong) | 1150 - 1250 (weak) |
| ν(S-O) symmetric stretch | 950 - 1050 (strong) | 950 - 1050 (strong) |
| ν(S-S) stretch | Weak or inactive | 200 - 300 (medium) |
| δ(O-S-O) bending | 500 - 650 (medium) | 500 - 650 (medium) |
Note: These are expected ranges, and the exact peak positions can be influenced by the crystal structure and hydration state.
Zeta Potential Measurements in Colloidal and Interfacial Systems
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. The zeta potential of this compound particles in aqueous suspension is crucial for understanding its behavior in various industrial applications, such as in slurries or as a food additive.
Key Research Findings:
The zeta potential of mineral surfaces is highly dependent on the pH of the solution and the concentration of potential-determining ions. For calcite (CaCO₃), the zeta potential is influenced by the concentration of Ca²⁺ and CO₃²⁻ ions in the solution. researchgate.net
In the case of this compound, the potential-determining ions would be Ca²⁺ and S₂O₅²⁻ (and its hydrolysis products, such as HSO₃⁻ and SO₃²⁻).
An increase in the concentration of Ca²⁺ ions in the solution is expected to lead to a more positive zeta potential, potentially causing a charge reversal from negative to positive. frontiersin.org Conversely, an increase in the concentration of sulfite/metabisulfite anions would lead to a more negative zeta potential.
The isoelectric point (IEP), the pH at which the zeta potential is zero, is a critical parameter. For many calcium-containing minerals, the IEP is in the alkaline pH range.
Table 3: Factors Influencing the Zeta Potential of this compound Dispersions
| Parameter | Effect on Zeta Potential |
| Increasing pH | Tends to become more negative |
| Increasing Ca²⁺ concentration | Tends to become more positive |
| Increasing metabisulfite concentration | Tends to become more negative |
| Presence of polyvalent anions (e.g., phosphates, citrates) | Can cause a significant negative shift |
Advanced Chromatographic Techniques for Reaction Product Profiling
Key Research Findings:
Analysis of Sulfites: Ion chromatography with conductivity detection is a standard method for the analysis of sulfite, sulfate, and other related anions. This technique can be used to monitor the oxidation of this compound to calcium sulfate.
HPLC for Reaction with Organic Molecules: In food and beverage applications, metabisulfites can react with aldehydes, ketones, and other organic compounds. Reverse-phase HPLC with UV or mass spectrometry (MS) detection can be used to profile the products of these reactions. For example, HPLC has been used to determine the amino acid profile of samples hydrolyzed with sodium metabisulfite. banglajol.info
Sample Preparation: Proper sample preparation is critical to prevent the oxidation of sulfite during analysis. This may involve the use of stabilizing agents.
Table 4: Chromatographic Methods for Analysis of this compound and Related Species
| Technique | Analyte(s) | Typical Mobile Phase | Detection Method |
| Ion Chromatography | Sulfite, Sulfate, Thiosulfate | Carbonate/Bicarbonate buffer | Conductivity |
| Reverse-Phase HPLC | Sulfite-carbonyl adducts | Acetonitrile/Water gradient | UV, Mass Spectrometry (MS) |
| Gas Chromatography (GC) | Sulfur dioxide (after acidification) | Inert carrier gas (e.g., Helium) | Flame Photometric Detector (FPD), MS |
Electrochemical Analysis for Redox Behavior and Sensing Applications
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of this compound and for developing electrochemical sensors for its detection. rsc.org The metabisulfite ion can be electrochemically oxidized, and this process forms the basis for its analytical determination. mdpi.com
Key Research Findings:
Electrochemical Oxidation: The metabisulfite ion (and its hydrolysis product, bisulfite) can be oxidized to sulfate. The oxidation potential and current are dependent on the electrode material and the pH of the solution. mdpi.com
Sensor Development: Various modified electrodes have been developed to enhance the sensitivity and selectivity of metabisulfite detection. These modifications can include nanoparticles and redox mediators.
Reaction Kinetics: Electrochemical techniques can be used to study the kinetics of reactions involving metabisulfite, such as its reaction with oxidizing agents. The diffusion coefficient of the metabisulfite anion has been determined to be 4.16 × 10⁻⁵ cm²/s in one study. mdpi.com
Table 5: Electrochemical Parameters for Metabisulfite Analysis
| Technique | Parameter | Typical Value/Observation |
| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | Varies with electrode material (e.g., +1.2 V vs. Ag/AgCl on ZnO-modified electrode) mdpi.com |
| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | Proportional to the concentration of metabisulfite |
| Amperometry | Current Response | Can be used for continuous monitoring at a fixed potential |
Crystallographic Studies (e.g., X-ray Diffraction) of Crystalline Phases
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and identifying the crystalline phases of this compound and its derivatives, such as calcium sulfite. The arrangement of atoms in the crystal lattice has a profound impact on the physical and chemical properties of the material.
Key Research Findings:
Calcium Sulfite Hemihydrate: A common crystalline phase formed from sulfite precipitation is calcium sulfite hemihydrate (CaSO₃ · 0.5H₂O). researchgate.net The crystal habit of this phase can be influenced by factors such as pH, temperature, and the presence of impurities.
Polymorphism: Calcium sulfite is known to exist in different hydrated forms. XRD is essential for distinguishing between these polymorphs.
Influence of Additives: The crystallization process can be significantly affected by the presence of additives. For example, some organic molecules can inhibit crystal growth.
Coprecipitation: In industrial processes, other ions may coprecipitate with calcium sulfite, leading to changes in the crystal structure and composition. researchgate.net
Table 6: Crystalline Phases Related to this compound
| Compound | Chemical Formula | Crystal System (Example) |
| Calcium Sulfite Hemihydrate | CaSO₃ · 0.5H₂O | Orthorhombic |
| Calcium Sulfite Dihydrate | CaSO₃ · 2H₂O | - |
| Calcium Sulfate Dihydrate (Gypsum) | CaSO₄ · 2H₂O | Monoclinic |
| Calcium Sulfate Hemihydrate (Bassanite) | CaSO₄ · 0.5H₂O | Monoclinic |
| Anhydrite | CaSO₄ | Orthorhombic |
Computational Chemistry and Theoretical Modeling of Calcium Metabisulfite
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure of calcium metabisulfite (B1197395) and predicting its reactivity. DFT provides a robust framework for calculating the ground-state electronic energy of a system by using the electron density as the fundamental variable, offering a balance between computational cost and accuracy.
For calcium metabisulfite, DFT calculations would focus on the metabisulfite anion (S₂O₅²⁻), which is characterized by a sulfur-sulfur bond, with one sulfur atom bonded to three oxygen atoms and the other to two. researchgate.net Theoretical studies on the isolated metabisulfite anion can reveal key electronic properties.
Key Research Findings from DFT Calculations on Metabisulfite and Related Anions:
Electronic Structure and Bonding: DFT calculations can elucidate the nature of the S-S and S-O bonds within the metabisulfite anion. The calculations would involve optimizing the geometry of the anion to find its most stable configuration and then analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For many anions, standard DFT functionals can struggle with accurately predicting these orbital energies, sometimes yielding positive HOMO energies, which is physically unrealistic for a stable, isolated anion. osti.gov Advanced, non-empirically tuned range-separated functionals can overcome this challenge and provide more accurate predictions of electron affinities and orbital energies. osti.gov
Vibrational Frequencies: A significant application of DFT is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the fundamental vibrational modes. These theoretical spectra can be compared with experimental data to confirm the structure of the metabisulfite ion and to understand how the presence of the calcium counter-ion influences its vibrational properties.
Reactivity Prediction: The electronic properties derived from DFT, such as the distribution of electron density and the electrostatic potential, can be used to predict sites of reactivity. For the metabisulfite anion, these calculations can identify the oxygen atoms as likely sites for electrophilic attack and the sulfur atoms as potential sites for nucleophilic attack, depending on the reaction conditions. The interaction with the Ca²⁺ ion will modulate this reactivity by withdrawing electron density and creating a more complex electrostatic potential around the anion.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~4-5 eV | Indicates moderate kinetic stability. A smaller gap would suggest higher reactivity. |
| Mulliken Charge on S (SO₃ end) | +1.8 to +2.2 | Highly positive charge suggests this sulfur is electrophilic. |
| Mulliken Charge on S (SO₂ end) | +1.5 to +1.9 | Also electrophilic, but slightly less so than the other sulfur atom. |
| Mulliken Charge on O | -0.8 to -1.2 | Negative charge indicates these are the primary sites for interaction with the Ca²⁺ cation and for electrophilic attack. |
Molecular Dynamics Simulations for Solution Behavior and Solvation Effects
While quantum chemical calculations are excellent for understanding the intrinsic properties of a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of substances in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the examination of dynamic processes and bulk properties.
For this compound in an aqueous solution, MD simulations can provide critical insights into its dissolution, solvation, and interactions with water molecules.
Key Research Findings from MD Simulations on Sulfite (B76179) and Related Anions:
Solvation Shell Structure: MD simulations can reveal the detailed structure of the hydration shells around the Ca²⁺ cation and the S₂O₅²⁻ anion. Ab initio MD simulations of the related sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions in water have shown that these ions act as "structure makers," meaning they organize the surrounding water molecules into a more ordered structure than found in bulk water. nih.govrsc.org The sulfite ion forms hydrogen bonds with water molecules through its oxygen atoms, and the lone pair of electrons on the sulfur atom also influences the local water structure. rsc.org A similar behavior would be expected for the metabisulfite anion, with MD simulations capable of determining the average number of water molecules in the first and second solvation shells, their orientation, and the average residence time of these water molecules. nih.gov
Ion Pairing: In solution, the Ca²⁺ and S₂O₅²⁻ ions will not be completely independent. MD simulations can quantify the extent of ion pairing, distinguishing between contact ion pairs (where the ions are in direct contact), solvent-shared ion pairs (separated by a single layer of water molecules), and fully solvated ions. The potential of mean force (PMF) between the ions can be calculated to determine the stability of these different states.
Transport Properties: From the trajectories generated by MD simulations, various transport properties can be calculated. These include the diffusion coefficients of the Ca²⁺ and S₂O₅²⁻ ions, which are important for understanding mass transport in processes where this compound is used.
| Ion | Property | Simulated Value | Interpretation |
|---|---|---|---|
| Sulfite (SO₃²⁻) | First Shell Hydration Number | ~9-12 water molecules | Represents the number of water molecules directly interacting with the ion. |
| Sulfite (SO₃²⁻) | Water Residence Time (First Shell) | 3.2 picoseconds | Indicates a relatively stable hydration shell, classifying it as a weak structure maker. rsc.org |
| Bisulfite (HSO₃⁻) | Average Ion-Solvent H-Bonds | 5.3 | Quantifies the strength of the interaction with the solvent. nih.gov |
| Calcium (Ca²⁺) | First Shell Hydration Number | ~6-8 water molecules | A well-defined and stable primary hydration shell is expected. |
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactions that this compound undergoes, such as decomposition or reaction with other substances, requires modeling the entire reaction pathway. This involves identifying the reactants, products, and any intermediate species, as well as the transition states that connect them.
Quantum chemical methods are used to map out the potential energy surface of a reaction. By finding the minimum energy path between reactants and products, the transition state—the highest energy point along this path—can be located. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
Modeling the Decomposition of this compound:
The thermal decomposition of metabisulfites is a technologically important process. For example, the decomposition of potassium metabisulfite has been studied experimentally, and kinetic models suggest a single-step reaction process. researchgate.net Computational modeling could provide a much more detailed picture.
Reaction Mechanism: A plausible decomposition pathway for CaS₂O₅ is its breakdown into calcium sulfite (CaSO₃) and sulfur dioxide (SO₂): CaS₂O₅(s) → CaSO₃(s) + SO₂(g)
Transition State Search: Computational chemists can model this reaction by proposing a sequence of bond-breaking and bond-forming events. Algorithms are then used to search for the transition state structure. The geometry of the transition state would reveal the precise atomic motions involved as the S-S bond breaks and the SO₂ molecule is liberated.
Activation Energy Calculation: Once the transition state is found, its energy can be calculated. The difference between this energy and the energy of the reactant (CaS₂O₅) gives the activation energy barrier. This theoretical value can be compared with activation energies derived from experimental kinetic studies to validate the proposed mechanism. researchgate.net Transition state theory can then be used to calculate a theoretical reaction rate constant.
Predictive Modeling of Interfacial Adsorption and Surface Phenomena
In many of its applications, this compound interacts with solid surfaces. For example, its constituent ions might adsorb onto mineral surfaces or other materials. Predicting the nature and strength of this adsorption is crucial for understanding its function as a preservative or in other industrial processes.
DFT calculations are well-suited for modeling these interfacial phenomena. A common approach is to create a slab model of the solid surface and then place the adsorbate (in this case, the metabisulfite anion or a Ca²⁺ ion) at various positions and orientations above the surface. By calculating the energy of the combined system for each configuration, the most stable adsorption site and the adsorption energy can be determined.
Modeling Adsorption on a Calcium-Containing Surface:
As a direct analogue, studies have been performed on the adsorption of various sulfur-based molecules onto calcite (CaCO₃) surfaces. cambridge.org These studies provide a blueprint for how the adsorption of metabisulfite on a calcium-rich surface could be modeled.
Surface Interaction: DFT calculations have shown that molecules like SO₂ and H₂S can interact with the calcium sites on a calcite surface. cambridge.org Similarly, the oxygen atoms of the metabisulfite anion would be expected to form strong electrostatic interactions or even covalent bonds with calcium ions at a surface. mdpi.com
Adsorption Energy: The adsorption energy (E_ads) is a key output, calculated as: E_ads = E_(total) - (E_(slab) + E_(adsorbate)) A negative E_ads indicates that the adsorption is energetically favorable. DFT studies on related systems have shown that the adsorption of sulfur-oxygen species on calcium-containing surfaces is often a chemisorption process, characterized by significant adsorption energies and the formation of chemical bonds. cambridge.orgmdpi.com
Electronic Structure Changes: Analysis of the electronic structure upon adsorption, such as through Partial Density of States (PDOS) plots and charge density difference maps, can reveal how electrons are redistributed. This can show, for instance, the formation of a bond between a surface calcium atom and an oxygen atom of the metabisulfite, evidenced by the overlap of their respective atomic orbitals. researchgate.net
Development and Application of Computational Tools for Chemical Analysis Data Integration
A powerful modern approach in chemistry is the integration of computational modeling with experimental data. Computational tools can be developed to process, analyze, and interpret complex datasets from analytical techniques, providing a more complete picture of the chemical system.
For this compound, this integration could take several forms:
Spectroscopic Analysis: As mentioned, DFT can predict vibrational spectra. Computational tools can be used to compare these theoretical spectra with experimental IR and Raman spectra. By fitting the theoretical spectrum to the experimental one, subtle structural details and the influence of the local environment (e.g., in a solution or adsorbed on a surface) can be elucidated.
Electrochemical Modeling: The electrochemical behavior of sulfite and related species can be studied with techniques like cyclic voltammetry. mdpi.com Computational models can be used to predict redox potentials. By integrating these theoretical predictions with experimental voltammetry data, it may be possible to identify the specific electrochemical reactions occurring at an electrode surface.
Reaction Kinetics: Data from kinetic experiments, such as thermogravimetric analysis (TGA) of decomposition, can be fed into computational models. researchgate.net These models can then be used to refine the parameters of the theoretical reaction pathway, such as the activation energy and pre-exponential factor, leading to a more accurate and predictive kinetic model. The development of software that can simultaneously analyze experimental data and perform quantum chemical calculations represents a frontier in this area, allowing for a dynamic interplay between theory and experiment.
Environmental Chemistry and Fate of Calcium Metabisulfite and Its Transformation Products
Environmental Transformation Pathways (e.g., Oxidation to Sulfate)
In the environment, calcium metabisulfite (B1197395) (CaS₂O₅) undergoes transformation primarily through hydrolysis and subsequent oxidation. When dissolved in water, the metabisulfite ion rapidly hydrolyzes to form bisulfite (HSO₃⁻) ions. wikipedia.org The resulting bisulfite and sulfite (B76179) (SO₃²⁻) ions are then susceptible to oxidation, which is the principal fate of these compounds in the environment.
2 CaSO₃ + O₂ → 2 CaSO₄ wikipedia.org
This oxidation can be a slow process when the material is in a dry, solid form, primarily affecting the exposed surface. However, the rate is significantly accelerated in aqueous solutions. researchgate.net Several factors influence the rate of this oxidation, including:
Presence of Catalysts: The reaction is notably catalyzed by the presence of certain metal ions, such as manganese, iron, cobalt, and nickel. wikipedia.org
pH: The pH of the environment affects the equilibrium between sulfur dioxide, bisulfite, and sulfite, which in turn can influence the oxidation rate.
Biological Processes: Sulfur-oxidizing bacteria can facilitate the conversion of sulfite to sulfate (B86663). battelle.org This biogeochemical process is utilized in treating flue gas desulfurization (FGD) waste, which contains high concentrations of calcium sulfite. battelle.org
In acidic conditions, bisulfite and sulfite can also be converted to sulfurous acid (H₂SO₃), which is in equilibrium with dissolved sulfur dioxide (SO₂). The SO₂ can then be released into the atmosphere as a gas. wikipedia.org In the atmosphere, SO₂ is oxidized to sulfur trioxide (SO₃), which readily reacts with water to form sulfuric acid (H₂SO₄), a major component of acid rain.
Chemical Characteristics of Degradation Products
The primary degradation products of calcium metabisulfite in the environment are calcium sulfate and sulfur dioxide.
Calcium Sulfate (CaSO₄): This is the main product resulting from the oxidation of calcium sulfite. It is a stable inorganic salt that exists in several hydration states, most commonly as gypsum (CaSO₄·2H₂O) or anhydrite (CaSO₄). wikipedia.org Gypsum is a white, crystalline solid. The solubility of calcium sulfate in water is low and exhibits retrograde solubility, meaning it becomes less soluble as the temperature increases. wikipedia.org
| Property | Value |
|---|---|
| Chemical Formula | CaSO₄ |
| Molar Mass | 136.14 g/mol (anhydrous) |
| Appearance | White solid |
| Solubility in Water | Low, decreases with increasing temperature wikipedia.org |
| Common Forms | Anhydrite (CaSO₄), Gypsum (CaSO₄·2H₂O), Bassanite (CaSO₄·½H₂O) wikipedia.org |
Sulfur Dioxide (SO₂): Under acidic conditions, sulfite and bisulfite can decompose to release sulfur dioxide. It is a colorless gas with a characteristic sharp, pungent odor. SO₂ is a precursor to sulfuric acid in the atmosphere.
| Property | Value |
|---|---|
| Chemical Formula | SO₂ |
| Molar Mass | 64.07 g/mol |
| Appearance | Colorless gas |
| Odor | Sharp, pungent |
| Environmental Significance | Precursor to acid rain |
Speciation, Mobility, and Transport in Aquatic and Soil Systems
Speciation: In aqueous environments, the speciation of sulfur compounds derived from this compound is highly dependent on pH. When dissolved, this compound yields bisulfite (HSO₃⁻) ions. An equilibrium exists between sulfur dioxide, bisulfite, and sulfite (SO₃²⁻). Below a pH of approximately 2, dissolved SO₂ is the dominant species. Between pH 2 and 7, the bisulfite ion is the predominant form. Above pH 7, the sulfite ion dominates. The final, stable oxidized form in most environmental systems is the sulfate ion (SO₄²⁻).
Mobility and Transport in Aquatic Systems: The mobility of these sulfur species varies. Calcium sulfite has low solubility in water, which can limit its transport. wikipedia.org However, its degradation product, calcium sulfate, is slightly more soluble. The sulfate ion itself is highly mobile in water and can be transported over long distances in aquatic systems. frontiersin.org In environments with high concentrations of calcium, the precipitation of calcium sulfate (gypsum) can occur, reducing the mobility of sulfate. researchgate.net
Mobility and Transport in Soil Systems: In soil, sulfite is considered to have a short lifetime, as it is readily oxidized to sulfate. The mobility of the resulting sulfate ion is a key factor in its environmental fate. usda.gov
Leaching: As a negatively charged anion, sulfate (SO₄²⁻) is not strongly retained by most soils, which typically carry a net negative charge. This makes it susceptible to leaching, where it is transported downwards through the soil profile with water movement. calciumproducts.compublish.csiro.au The leaching potential is high, particularly in soils with low organic matter and in high rainfall areas. calciumproducts.comtandfonline.com
Adsorption: Sulfate mobility can be limited by adsorption onto soil particles. This process is highly dependent on soil properties. usda.gov Adsorption is greater in acidic soils (low pH) and in soils with a high content of iron and aluminum oxides. tandfonline.comtandfonline.com In soils with a pH above 6.5, sulfate adsorption is generally negligible. researchgate.net
Plant and Microbial Uptake: Sulfate in the soil solution can be taken up by plant roots and microorganisms, incorporating the sulfur into organic compounds. nih.govfrontiersin.org This process, known as immobilization, temporarily reduces the mobility of sulfur. calciumproducts.com Subsequent decomposition of organic matter can release sulfur back into the soil as sulfate, a process called mineralization. calciumproducts.com
The transport of sulfate through soil is therefore a dynamic process governed by the interplay of water flow, soil physicochemical properties, and biological activity. usda.govtandfonline.com
Q & A
Q. What are the standard methodologies for synthesizing calcium metabisulfite, and how can its purity be validated in laboratory settings?
this compound (CaS₂O₅) synthesis typically involves reacting calcium hydroxide with sulfur dioxide under controlled pH and temperature. Key steps include:
- pH Control : Maintaining acidic conditions (pH 2–4) to optimize sulfur dioxide solubility and reaction efficiency .
- Characterization : Use X-ray diffraction (XRD) for crystallinity analysis and titration (iodometric) to quantify sulfite content. Purity validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and inductively coupled plasma (ICP) for calcium quantification .
Q. How should researchers design experiments to assess this compound’s role in redox reactions, such as chromium reduction?
- Experimental Variables : Include pH (e.g., acidic vs. neutral), stoichiometric ratios of CaS₂O₅ to target ions (e.g., Cr⁶⁺), and reaction kinetics. For example, under pH 2, CaS₂O₅ reduces Cr⁶⁺ to Cr³⁺ via sulfite radicals, which can be monitored using UV-Vis spectroscopy at 540 nm (diphenylcarbazide method) .
- Control Groups : Compare with other reductants (e.g., sodium metabisulfite) to evaluate efficiency differences .
Q. What are the best practices for documenting this compound synthesis and analysis in lab notebooks?
- Data Integrity : Record raw measurements (e.g., pH, temperature, mass), instrument calibration details, and deviations from protocols.
- Reproducibility : Include step-by-step procedural notes, such as “added 0.5 M H₂SO₄ dropwise until pH stabilized at 3.0” .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition kinetics reported for this compound across studies?
- Model-Fitting vs. Isoconversional Methods : Apply both approaches to reconcile discrepancies. For example, Jankovic (2008) used model-fitting (e.g., Avrami-Erofeev) and isoconversional (model-free) methods to analyze potassium metabisulfite decomposition, highlighting activation energy variations with conversion degree .
- Experimental Replication : Conduct thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere) to previous studies and compare derived kinetic parameters .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s interaction with biological systems?
- In Vivo Studies : Use ANOVA to compare calcium excretion rates (urinary vs. fecal) across metabisulfite dosage groups, as demonstrated in rodent models with 0.5–1% dietary calcium and metabisulfite co-administration .
- Meta-Analysis : Combine data from multiple studies using random-effects models to account for heterogeneity in experimental designs (e.g., pH, exposure duration) .
Q. How can researchers optimize this compound’s stability in aqueous solutions for long-term storage?
- Stability Testing : Measure sulfite loss over time via iodometric titration under varying conditions (temperature, dissolved oxygen, pH).
- Preservation Strategies : Add antioxidants (e.g., ascorbic acid) or store solutions under nitrogen to minimize oxidation .
Q. What methodologies are critical for distinguishing this compound from structurally similar compounds (e.g., sodium metabisulfite) in mixed matrices?
- Analytical Techniques : Employ ion chromatography (IC) to quantify Ca²⁺ vs. Na⁺ and differentiate sulfite speciation.
- Thermal Analysis : Compare decomposition profiles (TGA/DSC) between calcium and sodium salts, as their peak temperatures differ due to cation size .
Methodological Guidance for Data Interpretation
Q. How should researchers address confounding variables in studies investigating this compound’s environmental impact?
- Experimental Design : Include controls for pH, competing ions (e.g., Mg²⁺), and organic matter content.
- Multivariate Regression : Statistically isolate the effect of CaS₂O₅ from other variables, as seen in groundwater remediation studies .
Q. What frameworks are used to evaluate the ethical implications of this compound applications in food preservation research?
- Risk-Benefit Analysis : Quantify sulfite residues post-treatment (via HPLC) against regulatory thresholds (e.g., FDA’s 10 ppm limit).
- Societal Impact Assessment : Reference guidelines from systematic reviews to weigh public health benefits against potential allergenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
